molecular formula C17H11Cl2NO B1420587 2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride CAS No. 1160264-96-9

2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride

Cat. No.: B1420587
CAS No.: 1160264-96-9
M. Wt: 316.2 g/mol
InChI Key: NVWVGFLTFZVJCG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C17H11Cl2NO and its molecular weight is 316.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Computational Investigations

  • A study explored the properties of rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, which include derivatives of quinoline. These complexes have been characterized by various techniques including IR, NMR, and luminescence, indicating potential applications in optoelectronics and material science (Albertino et al., 2007).

Synthesis and Crystal Structure Studies

  • Novel quinoline derivatives were synthesized, and their structures were analyzed using X-ray crystallography. The study provides insights into the molecular geometry and electronic properties, relevant for materials science and molecular engineering (Fatma et al., 2017).

Exploration of Optoelectronic Properties

  • Research on hydroquinoline derivatives, including chlorophenyl variants, has been conducted to understand their structural, electronic, and optical properties. This is crucial for developing materials with potential optoelectronic applications (Irfan et al., 2020).

Supramolecular Features Analysis

  • The molecular structures of isomeric quinazolinones, including chlorophenyl derivatives, were determined, highlighting the influence of weak interactions in their crystal packing. This research provides valuable insights for the design of supramolecular materials (Mandal & Patel, 2018).

Reactivity and Synthesis Studies

  • Various studies have been conducted on the reactivity and synthesis of compounds related to chlorophenyl quinoline derivatives. These studies contribute to the understanding of reaction mechanisms and synthesis pathways in organic chemistry (Fukuda et al., 1977).

Luminescent Properties and Catalysis

  • Some research explored the luminescent properties and catalytic applications of cyclometalated complexes involving chlorophenylpyridine derivatives, indicating their potential in photophysical studies and catalytic processes (Xu et al., 2014).

Biochemical Analysis

Biochemical Properties

2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of reactive intermediates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered phosphorylation states of target proteins, thereby affecting various cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo hydrolysis, leading to the formation of degradation products that may have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function, highlighting the importance of considering temporal dynamics in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance and disposition . Additionally, binding proteins such as albumin can influence its distribution and localization within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic targets.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-15(17(19)21)13-7-2-3-8-14(13)20-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWVGFLTFZVJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200348
Record name 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-96-9
Record name 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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